molecular formula C7H12N2 B580898 Azepane-4-carbonitrile CAS No. 1259062-50-4

Azepane-4-carbonitrile

Cat. No. B580898
M. Wt: 124.187
InChI Key: FDDYAXBCPQKJLJ-UHFFFAOYSA-N
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Description

Azepane-4-carbonitrile is a chemical compound with the molecular formula C7H12N2 . It is a derivative of azepane, a seven-membered heterocyclic compound . The compound is used as a building block in chemical synthesis .


Synthesis Analysis

The synthesis of Azepane-4-carbonitrile and its derivatives often involves various methods such as thermally, photo-chemically, and microwave irradiation . A recent study describes a Pd/LA-catalyzed decarboxylation enabled exclusive [5 + 2] annulation toward N-aryl azepanes .


Molecular Structure Analysis

Azepane-4-carbonitrile has a seven-membered ring structure with a carbonitrile group attached at the 4th position . The exact molecular weight of Azepane-4-carbonitrile is 124.100048391 .


Chemical Reactions Analysis

Azepane-4-carbonitrile can undergo various chemical reactions. For instance, it can participate in Cu(I)-catalyzed tandem amination/cyclization reactions of functionalized allenynes with primary and secondary amines . It can also react with active methylene derivatives, including malononitrile and ethyl cyanoacetate .


Physical And Chemical Properties Analysis

It has a molecular weight of 124.18 . The compound should be stored at 0-8 °C .

Scientific Research Applications

  • Thermochemical Insights : A study by Freitas et al. (2014) focused on the thermochemical properties of azepan and azepan-1-ylacetonitrile. Their research included computational and experimental analyses of the energetic aspects of these molecules, providing insights into their conformational energetics and reactivity behavior (Freitas, Leirosa, Notario, & Ribeiro da Silva, 2014).

  • Pharmaceutical Applications : Azepane-based compounds have shown a variety of pharmacological properties. Zha et al. (2019) highlight the developments in azepane-based compounds for therapeutic applications, including anti-cancer, anti-tubercular, anti-Alzheimer's, and antimicrobial agents. Their review also covers the structure-activity relationship and molecular docking studies of bioactive compounds, paving the way for future drug discovery (Zha, Rakesh, Manukumar, Shantharam, & Long, 2019).

  • Cyanation Reagents : Döpp et al. (2002) explored dicyanomethylene compounds, including azepane derivatives, as cyanation reagents. This study contributes to the understanding of the reactions and potential applications of azepane derivatives in organic synthesis (Döpp, Jüschke, & Henkel, 2002).

  • PKB Inhibitors : Research by Breitenlechner et al. (2004) focused on azepane derivatives as protein kinase B (PKB) inhibitors, which are significant in cancer research. The study included the design and synthesis of novel azepane derivatives and their evaluation for potential therapeutic applications (Breitenlechner, Wegge, Bérillon, Graul, Marzenell, Friebe, Thomas, Schumacher, Huber, Engh, & Masjost, 2004).

  • Azepanium Ionic Liquids : A study by Belhocine et al. (2011) introduced azepane-based ionic liquids. These substances, derived from azepane, show promise as eco-friendly alternatives to volatile organic compounds in various industrial applications (Belhocine, Forsyth, Gunaratne, Nieuwenhuyzen, Nockemann, Puga, Seddon, Srinivasan, & Whiston, 2011).

Safety And Hazards

Azepane-4-carbonitrile may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray associated with the compound .

properties

IUPAC Name

azepane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c8-6-7-2-1-4-9-5-3-7/h7,9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDYAXBCPQKJLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepane-4-carbonitrile

Citations

For This Compound
1
Citations
B Drouillat, IV Dorogan, M Kletskii… - The Journal of …, 2016 - ACS Publications
Azetidines fitted with a 3-hydroxypropyl side chain at the 2-position undergo intramolecular N-alkylation after activation of the primary alcohol, and the produced 1-azonia-bicyclo[3.2.0]…
Number of citations: 35 pubs.acs.org

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